Cas no 68050-37-3 (5-Chloroquinolin-2-amine)

5-Chloroquinolin-2-amine is a chlorinated quinoline derivative with a primary amine functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its chloroquinoline scaffold offers reactivity for further functionalization, enabling applications in heterocyclic chemistry and drug discovery. The presence of both chlorine and amine groups allows for selective modifications, making it useful in cross-coupling reactions and nucleophilic substitutions. High purity grades are available to ensure consistency in research and industrial processes. Its stability and well-characterized properties make it a reliable building block for synthetic applications.
5-Chloroquinolin-2-amine structure
5-Chloroquinolin-2-amine structure
Product Name:5-Chloroquinolin-2-amine
CAS No:68050-37-3
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD16659152
CID:1115920
PubChem ID:14067426
Update Time:2025-10-28

5-Chloroquinolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-Quinolinamine
    • 5-Chloroquinolin-2-amine
    • 2-amino-5-chloroquinoline
    • 2-Quinolinamine, 5-chloro-
    • LFNYFPRSHXRDDH-UHFFFAOYSA-N
    • AK156291
    • ST24044684
    • Z2037273366
    • MDL: MFCD16659152
    • Inchi: 1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12)
    • InChI Key: LFNYFPRSHXRDDH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2C1=CC=C(N)N=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Topological Polar Surface Area: 38.9

5-Chloroquinolin-2-amine Security Information

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5-Chloroquinolin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:68050-37-3)5-Chloroquinolin-2-amine
Order Number:A867139
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:03
Price ($):432.0
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Additional information on 5-Chloroquinolin-2-amine

Introduction to 5-Chloroquinolin-2-amine (CAS No. 68050-37-3)

5-Chloroquinolin-2-amine, identified by the Chemical Abstracts Service registry number 68050-37-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their broad spectrum of biological activities. The structural motif of quinoline, combined with functional groups such as chloro and amine substituents, endows 5-Chloroquinolin-2-amine with unique chemical properties and potential therapeutic applications.

The molecular structure of 5-Chloroquinolin-2-amine consists of a benzene ring fused to a pyridine ring, with a chlorine atom attached at the 5-position and an amine group at the 2-position. This specific arrangement contributes to its reactivity and interaction with biological targets. The presence of the chloro substituent enhances electrophilicity, making it a versatile intermediate in organic synthesis, while the amine group facilitates further derivatization and binding to biological molecules. Such structural features have made 5-Chloroquinolin-2-amine a valuable scaffold in the development of novel pharmacological agents.

In recent years, there has been increasing interest in quinoline derivatives due to their demonstrated efficacy against various diseases, particularly infections caused by protozoa and bacteria. The quinoline scaffold is well-represented in drugs like chloroquine and mefloquine, which have been widely used for malaria treatment. Building upon this legacy, 5-Chloroquinolin-2-amine has been investigated for its potential as an antimalarial agent. Studies have shown that modifications in the quinoline ring can modulate its activity against Plasmodium species, the causative agent of malaria. The introduction of electron-withdrawing groups like chlorine can enhance binding affinity to heme in the parasite’s digestive vacuole, leading to its accumulation and toxic effects.

Moreover, 5-Chloroquinolin-2-amine has shown promise beyond antimalarial applications. Research indicates that quinoline derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial properties. The amine group in 5-Chloroquinolin-2-amine allows for interactions with biomolecules such as enzymes and receptors, making it a potential candidate for drug design targeting inflammatory pathways. For instance, studies have explored its ability to inhibit enzymes involved in pro-inflammatory cytokine production, suggesting its utility in managing chronic inflammatory diseases.

The antimicrobial potential of 5-Chloroquinolin-2-amine has also been highlighted in recent literature. Quinoline derivatives are known to disrupt bacterial cell membranes and interfere with DNA replication in microbial pathogens. The chloro substituent at the 5-position may enhance these effects by increasing lipophilicity or altering electronic distribution on the quinoline core. Preliminary experiments have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as certain resistant strains. This broad-spectrum activity makes 5-Chloroquinolin-2-amine an attractive candidate for developing novel antibiotics or combination therapies.

In the realm of anticancer research, 5-Chloroquinolin-2-amine has been studied for its ability to induce apoptosis in cancer cells. The quinoline scaffold can interact with cellular components such as topoisomerases and kinases, disrupting critical cellular processes that sustain tumor growth. Additionally, the amine group can be functionalized to target specific oncogenic pathways or enhance drug delivery systems. Recent advances in medicinal chemistry have focused on optimizing analogs of 5-Chloroquinolin-2-amine to improve solubility, bioavailability, and selectivity for cancer cell lines while minimizing toxicity to healthy tissues.

The synthesis of 5-Chloroquinolin-2-amine typically involves multi-step organic reactions starting from readily available precursors such as 2-aminoquinoline or 4-chloronicotinic acid derivatives. Key synthetic strategies include nucleophilic aromatic substitution (SNAr) reactions to introduce the chloro group at the 5-position followed by functionalization at the 2-position via reductive amination or other amine-forming reactions. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields.

The pharmacokinetic properties of 5-Chloroquinolin-2-amine are also under investigation to optimize its therapeutic index. Factors such as absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic interactions with other drugs are critical considerations in drug development. Studies using computational modeling have helped predict how modifications to the structure of 5-Chloroquinolin-2-am ine might influence these properties, guiding efforts toward improving bioavailability and reducing potential side effects.

Regulatory considerations play a crucial role in advancing compounds like 5-Chloroquinolin -2-am ine into clinical trials and eventual market approval. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized batches meet purity standards required for pharmaceutical use. Additionally, toxicological assessments are conducted to evaluate acute and chronic safety profiles before human testing can commence.

The future direction of research on 5-Chloroquinolin -2-am ine is likely to focus on expanding its therapeutic applications through structure-based drug design approaches. By leveraging high-throughput screening technologies and molecular modeling techniques, scientists aim to identify novel analogs with enhanced efficacy against resistant pathogens or improved selectivity for disease-specific targets.

In conclusion, 5 -Ch lor oquino lin - 2 -ami ne (CAS No . 68050 -37 -3) represents a promising compound with diverse biological activities stemming from its quinoline core structure . Its potential as an antimalarial , anti-inflammatory , antimicrobial ,and anticancer agent underscores its significance as a pharmacological scaffold . Continued investigation into synthetic methodologies , pharmacokinetic optimization ,and clinical applications will further solidify its role in modern medicinal chemistry . As research progresses , this compound may contribute valuable insights into developing next-generation therapeutics capable of addressing pressing global health challenges . p >

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Amadis Chemical Company Limited
(CAS:68050-37-3)5-Chloroquinolin-2-amine
A867139
Purity:99%
Quantity:1g
Price ($):432.0
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